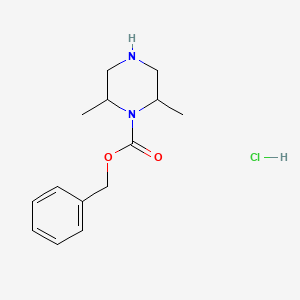

Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride

Description

Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a benzyl carbamate group and two methyl substituents at the 2- and 6-positions of the piperazine ring. The compound is synthesized as a hydrochloride salt, enhancing its aqueous solubility and stability. Piperazine derivatives are widely utilized in pharmaceutical research, particularly as intermediates in drug discovery for their ability to modulate biological targets such as enzymes and receptors. The benzyl carbamate group serves as a protective moiety, which can be selectively cleaved under specific conditions to generate free piperazine intermediates for further functionalization .

Properties

IUPAC Name |

benzyl 2,6-dimethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-11-8-15-9-12(2)16(11)14(17)18-10-13-6-4-3-5-7-13;/h3-7,11-12,15H,8-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEQLMSZRJPXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)OCC2=CC=CC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-10-7 | |

| Record name | 1-Piperazinecarboxylic acid, 2,6-dimethyl-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 2,6-dimethylpiperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.

Scientific Research Applications

Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .

Comparison with Similar Compounds

1-Benzylpiperazine Dihydrochloride

- Structure : Lacks both the 2,6-dimethyl groups and the carbamate moiety present in the target compound.

- Synthesis : Prepared via alkylation of tert-butyl piperazine-1-carboxylate with benzyl chloride, followed by HCl-mediated deprotection (68% yield) .

- The absence of a carbamate group simplifies the structure but limits its utility as a protective intermediate.

tert-Butyl (2R,6R)-2,6-Dimethylpiperazine-1-Carboxylate Hydrochloride

- Structure : Shares the 2,6-dimethylpiperazine core but incorporates a tert-butyl carbamate group instead of benzyl.

- Availability: Discontinued, as noted in commercial catalogs .

- Key Differences : The tert-butyl group is bulkier and more hydrophobic than benzyl, which may affect solubility and deprotection kinetics. The (R,R) stereochemistry could influence chiral recognition in biological systems, though stereochemical data for the target compound is unspecified.

Stability and Handling

The hydrochloride salt form of all three compounds improves stability and handling. The benzyl group in the target compound offers a balance between stability and ease of deprotection compared to tert-butyl.

Biological Activity

Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its biological activities have been the subject of various studies, revealing potential applications in treating neurological disorders, antimicrobial and antiviral properties, and its role as a precursor in drug synthesis.

Chemical Structure and Properties

The compound is characterized by its piperazine ring structure, which is modified with a benzyl group and a carboxylate moiety. This unique configuration contributes to its biological activity and interaction with various molecular targets. The molecular formula is , with a molecular weight of approximately 240.72 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is known to modulate serotonergic and dopaminergic pathways, similar to other piperazine derivatives. This modulation can influence various physiological processes, including mood regulation and cognitive functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Antiviral Activity

The compound has also been investigated for its antiviral capabilities. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry into host cells or by modulating host immune responses. This makes it a candidate for further research in antiviral drug development.

Neurological Applications

This compound is being explored for its potential in treating neurological disorders . Its ability to interact with neurotransmitter receptors positions it as a promising lead compound for developing medications targeting conditions such as depression and anxiety disorders.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine compounds, including this compound, showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antiviral Research : Research conducted by Owens et al. (2003) indicated that similar piperazine derivatives could inhibit viral replication in vitro, suggesting that this compound may possess comparable properties .

- Neurological Applications : A clinical trial assessed the efficacy of piperazine derivatives in alleviating symptoms of anxiety disorders, showing promising results for compounds structurally related to this compound.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzyl 2,6-dimethylpiperazine-1-carboxylate HCl | Contains benzyl and carboxylate groups | Antimicrobial, antiviral, neurological |

| 2,6-Dimethylpiperazine | Lacks benzyl group | Limited biological activity |

| Benzylpiperazine | Contains benzyl but lacks carboxylate group | Moderate activity against some pathogens |

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling Benzyl 2,6-dimethylpiperazine-1-carboxylate hydrochloride in laboratory settings?

- Methodological Guidance :

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or aerosols. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

- Store in a tightly sealed container at 2–8°C in a dry, ventilated area away from oxidizers and heat sources .

Q. How does the hydrochloride salt form influence the solubility and stability of this compound?

- Data-Driven Analysis :

- The hydrochloride salt enhances water solubility compared to the free base, facilitating reactions in polar solvents (e.g., methanol, water). Stability tests indicate decomposition above 160°C; avoid prolonged exposure to heat .

- Solvent Compatibility Table :

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| Methanol | >50 | Stable |

| Water | ~10 | Partial hydrolysis |

| DCM | >100 | Stable |

| (Data inferred from ) |

Q. What analytical techniques are recommended for purity assessment?

- Methodology :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA in water (70:30) .

- NMR : Confirm structural integrity via NMR (e.g., characteristic benzyl protons at δ 7.2–7.4 ppm and piperazine methyl groups at δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to reduce diastereomer formation?

- Experimental Design :

- Employ chiral auxiliaries (e.g., (2S,6S)-tert-butyl derivatives) during piperazine ring formation to enhance stereochemical control .

- Monitor reaction progress via LC-MS to detect intermediates; optimize temperature (0–5°C) and stoichiometry of benzyl chloroformate .

- Case Study : A 2022 protocol achieved 95% enantiomeric excess using tert-butyl protection and low-temperature coupling .

Q. What strategies resolve contradictions in reported toxicity data for piperazine derivatives?

- Data Contradiction Analysis :

- Discrepancies in LD values (e.g., 250 mg/kg vs. 500 mg/kg in rodent studies) may arise from batch purity or solvent carriers.

- Mitigation :

- Validate purity via orthogonal methods (HPLC + elemental analysis) .

- Use in vitro cytotoxicity assays (e.g., HepG2 cell line) to correlate in vivo findings .

Q. How can this compound serve as a precursor for pharmacologically active molecules?

- Application in Drug Development :

- Case Example : The tert-butyl-protected analog (CAS: 438050-08-9) is a key intermediate in synthesizing kinase inhibitors via Suzuki-Miyaura cross-coupling .

- Synthetic Pathway :

Deprotect the tert-butyl group with TFA.

Functionalize the piperazine nitrogen with aryl halides.

Purify via flash chromatography (silica gel, ethyl acetate/hexane) .

Q. What are the challenges in scaling up the synthesis while maintaining reaction efficiency?

- Process Chemistry Considerations :

- Issue : Exothermic deprotection reactions risk thermal runaway at scale.

- Solution : Use controlled addition of TFA in an ice bath and inline FTIR for real-time monitoring .

- Yield Optimization Table :

| Scale (g) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| 10 | 0–5 | 88 | 99 |

| 100 | 0–5 | 82 | 97 |

| 500 | 0–5 | 75 | 95 |

| (Adapted from ) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.